molecular formula C11H14N2S B11895923 N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide CAS No. 62000-33-3

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

Cat. No.: B11895923
CAS No.: 62000-33-3
M. Wt: 206.31 g/mol
InChI Key: ZWLNJZRTYTWLTG-UHFFFAOYSA-N
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Description

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceutical, industrial, and agricultural compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline derivatives with various reagents. One common method includes the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification and conversion into the corresponding thioamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with cellular targets. It is known to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through multiple pathways, including the formation of hydrogen bonds and CH-π interactions with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide stands out due to its unique thioamide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62000-33-3

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C11H14N2S/c1-12-11(14)9-6-2-4-8-5-3-7-13-10(8)9/h3,5,7,9H,2,4,6H2,1H3,(H,12,14)

InChI Key

ZWLNJZRTYTWLTG-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1CCCC2=C1N=CC=C2

Origin of Product

United States

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